Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Norfloxacin: Another fluoroquinolone antibiotic with structural similarities but distinct pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 6-ethyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3 |
InChI Key |
XICSOVKUHPIZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N3CCNCC3 |
Origin of Product |
United States |
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